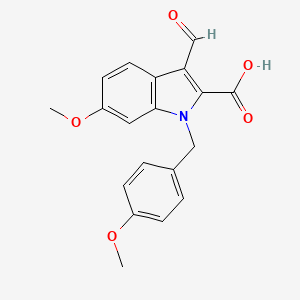

3-Formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid

Descripción

3-Formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid (CAS: 1244855-45-5) is a substituted indole derivative with a molecular formula of C₁₉H₁₇NO₅ and a molecular weight of 339.35 g/mol . Its structure features:

- A 6-methoxy group on the indole core.

- A 3-formyl substituent enabling reactivity in condensation reactions (e.g., Knoevenagel) .

- A 4-methoxybenzyl group at the N1 position, influencing steric and electronic properties.

This compound is pivotal in medicinal chemistry for designing hybrids with antimicrobial and anticancer activity, particularly through interactions with biological targets like tubulin .

Propiedades

IUPAC Name |

3-formyl-6-methoxy-1-[(4-methoxyphenyl)methyl]indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-24-13-5-3-12(4-6-13)10-20-17-9-14(25-2)7-8-15(17)16(11-21)18(20)19(22)23/h3-9,11H,10H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTMKFGAMMCWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Core: Starting from an appropriate precursor, such as an aniline derivative, the indole core can be constructed through Fischer indole synthesis or other cyclization methods.

Functional Group Introduction: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the formyl group can yield alcohols or other reduced forms.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, CrO3, or H2O2 for oxidation reactions.

Reducing Agents: NaBH4, LiAlH4 for reduction reactions.

Nucleophiles: Halides, amines, or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group typically yields carboxylic acids, while reduction can yield alcohols.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use in drug development due to its unique chemical structure.

Industry: May be used in the production of dyes, pigments, or other industrial chemicals.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to a range of biological effects. The presence of formyl, methoxy, and carboxylic acid groups can influence its binding affinity and specificity.

Comparación Con Compuestos Similares

Substituent Variations at the N1 Position

The N1 substituent significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

Actividad Biológica

3-Formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO5, with a molecular weight of 341.34 g/mol. The compound features an indole core, which is known for its biological significance, particularly in medicinal chemistry.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, including those similar to 3-formyl compounds. For example, derivatives of indole-2-carboxylic acid have shown effectiveness as inhibitors of HIV-1 integrase, with IC50 values as low as 0.13 μM . The mechanism involves chelation of metal ions within the integrase active site, enhancing binding and inhibitory effects.

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. Research indicates that compounds structurally related to 3-formyl indoles can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indole ring can significantly enhance anti-inflammatory activity .

Study 1: HIV-1 Integrase Inhibition

A study published in Molecules demonstrated that certain indole derivatives effectively inhibited HIV-1 integrase. The binding mode analysis revealed that modifications at the C3 position of the indole core improved interaction with the integrase's hydrophobic cavity, leading to enhanced antiviral activity . The introduction of halogenated substituents at specific positions resulted in improved IC50 values, suggesting a promising avenue for drug development.

Study 2: Anti-inflammatory Activity

In another investigation focusing on the anti-inflammatory effects of indole derivatives, compounds were tested for their ability to inhibit COX enzymes. The results showed that certain modifications led to significant reductions in COX activity, indicating potential therapeutic applications in treating inflammatory diseases .

Data Table: Biological Activities of Indole Derivatives

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| This compound | HIV-1 Integrase Inhibition | 0.13 | |

| Indole Derivative A | COX Inhibition | 19.45 | |

| Indole Derivative B | COX Inhibition | 28.39 |

The biological activities of 3-formyl indoles are largely attributed to their ability to interact with various biological targets:

- Metal Ion Chelation : The indole core and carboxylic acid groups chelate metal ions such as Mg²⁺ within the active sites of enzymes like integrases.

- Hydrophobic Interactions : Structural modifications enhance hydrophobic interactions with target proteins, improving binding affinity and inhibitory effects.

- Anti-inflammatory Pathways : By inhibiting COX enzymes, these compounds can reduce prostaglandin synthesis, leading to decreased inflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid?

- Answer: The compound is typically synthesized via Knoevenagel condensation or one-pot multicomponent reactions. For example, 3-formyl-indole-2-carboxylic acid derivatives react with thiazolidinones or thioureas in acetic acid under reflux, catalyzed by sodium acetate . Methoxy substituents are introduced via pre-functionalized starting materials (e.g., 5-methoxy-3-formylindole-2-carboxylate), with purification by recrystallization from acetic acid or DMF .

Q. How is the compound characterized structurally and spectroscopically?

- Answer: Key characterization includes:

- NMR/IR: To confirm functional groups (e.g., formyl, methoxy) and regiochemistry.

- Mass Spectrometry: For molecular ion verification.

- X-ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) is used for crystal structure refinement, particularly for resolving electron density around the formyl and methoxybenzyl groups .

Advanced Research Questions

Q. What experimental strategies improve synthetic yields in multi-step syntheses of this compound?

- Answer: Optimizing reaction conditions (e.g., reflux time, stoichiometry of sodium acetate) enhances yields. For instance, extending reflux time to 5 hours in acetic acid improves cyclocondensation efficiency . Solvent choice (e.g., DMF for recrystallization) and stepwise purification (e.g., washing with ethanol/diethyl ether) reduce byproduct interference .

Q. How do methoxy substituents influence the electronic properties and reactivity of the indole core?

- Answer: Methoxy groups act as electron-donating substituents, increasing electron density at the indole C3 position. This facilitates electrophilic substitutions (e.g., formylation) and stabilizes intermediates during Knoevenagel reactions. Comparative studies with halogen-substituted analogs show methoxy groups enhance solubility, impacting crystallization and bioactivity .

Q. What computational approaches are used to predict the compound’s pharmacophore and target binding?

- Answer: Pharmacophore models are generated using protein binding site data and 3D structural alignment tools. The Pharmacophore-Fit Score quantifies similarity to known bioactive indole derivatives. Density Functional Theory (DFT) calculations further analyze electronic properties (e.g., HOMO-LUMO gaps) to predict interactions with enzymes like DNA gyrase .

Data Contradictions and Resolution

Q. How are discrepancies in biological activity resolved for structurally similar analogs?

- Answer: Conflicting bioactivity data (e.g., antimicrobial vs. anticancer effects) are addressed by:

- SAR Studies: Systematically varying substituents (e.g., replacing methoxy with halogens) to isolate activity drivers.

- Crystallographic Analysis: Resolving binding modes via X-ray structures to identify critical interactions (e.g., hydrogen bonding with the formyl group) .

Methodological Troubleshooting

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Answer: Challenges include polymorphism due to flexible methoxybenzyl groups. Solutions:

- Solvent Screening: Testing polar aprotic solvents (DMF, acetic acid).

- Slow Evaporation: To favor single-crystal growth.

- Twinned Data Refinement: Using SHELXL’s TWIN/BASF commands for accurate structure resolution .

Biological Evaluation

Q. What in vitro assays are recommended for assessing the compound’s antibacterial potential?

- Answer: Standard assays include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.